N-(4,6-dimethylpyrimidin-2-yl)-4-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzenesulfonamide
Description
N-(4,6-dimethylpyrimidin-2-yl)-4-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzenesulfonamide is a sulfonamide derivative with a complex heterocyclic architecture. The molecule comprises a 4,6-dimethylpyrimidin-2-yl group linked via a sulfonamide bridge to a benzene ring substituted with a Schiff base moiety derived from a 2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene methyl group. This structural combination confers unique physicochemical properties, including enhanced hydrogen-bonding capacity and π–π stacking interactions, which are critical for biological activity and crystallographic behavior .
| Property | Value |
|---|---|
| Molecular formula | C₁₆H₁₈N₂O₆S |
| Molar mass (g/mol) | 366.39 |
| Key functional groups | Sulfonamide, Schiff base, spirocyclic |
Properties
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-4-[(2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methylamino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O6S/c1-14-12-15(2)25-21(24-14)26-33(29,30)17-8-6-16(7-9-17)23-13-18-19(27)31-22(32-20(18)28)10-4-3-5-11-22/h6-9,12-13,23H,3-5,10-11H2,1-2H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUCQFKRMIZIIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC=C3C(=O)OC4(CCCCC4)OC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,6-dimethylpyrimidin-2-yl)-4-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects based on various studies.
Chemical Structure and Properties
The compound has the following structural and chemical characteristics:
- Molecular Formula : C16H14N4O4S
- Molecular Weight : 358.37 g/mol
- CAS Number : 233761-16-5
- SMILES Notation : CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O)
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrimidine-sulfonamide compounds exhibit significant antimicrobial properties. For instance, a study focused on new pyrimidine–benzenesulfonamide analogs revealed their effectiveness against various bacterial strains, including multidrug-resistant pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa . The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays indicated promising results in inhibiting microbial growth.
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| E. coli ATCC 25922 | 16 | 32 |
| K. pneumoniae | 8 | 16 |
| P. aeruginosa ATCC 27,853 | 32 | 64 |
| S. aureus ATCC 6538 | 4 | 8 |
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. In vitro studies indicated that it exhibits cytotoxic effects against various cancer cell lines. For example, derivatives containing the pyrimidine structure showed significant activity against human liver hepatocellular carcinoma (HepG2) cells with IC50 values ranging from 0.1 to 2.5 µM . The mechanism of action is believed to involve inhibition of key enzymes involved in cancer cell proliferation.
Mechanistic Insights
Research has shown that the biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : It has been noted to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells.
- Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in cancer cells, leading to apoptosis.
- Biofilm Disruption : In antimicrobial studies, it was observed that the compound could disrupt biofilm formation in pathogenic bacteria, enhancing its effectiveness against infections .
Case Studies and Research Findings
Several case studies have documented the compound's efficacy:
- A study published in MDPI highlighted the synthesis of new derivatives based on this compound and their evaluation against resistant strains of bacteria .
- Another investigation into its anticancer properties provided evidence of its selective toxicity towards cancerous cells while sparing normal cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Sulfonamide-Pyrimidine Derivatives
- Sulfadimidine (4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide): A simpler analog lacking the spirocyclic Schiff base substituent. It is a well-known antibiotic used in veterinary medicine.
| Parameter | Target Compound | Sulfadimidine |
|---|---|---|
| Substituent | Spirocyclic Schiff base | None (NH₂ group) |
| Biological Activity | Anti-HIV, anticancer | Antibacterial |
| Crystallinity | High (forms co-crystals) | Moderate |
Schiff Base-Containing Sulfonamides
- SPIII-5ME-AC (4-(1-acetyl-5-methyl-2-oxoindolin-3-ylideneamino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide): Shares the sulfonamide-pyrimidine core but replaces the spirocyclic group with an indolinone-based Schiff base. SPIII-5ME-AC inhibits HIV integrase (IC₅₀ = 2.1 µM) and exhibits strand transfer inhibitory activity, suggesting that the target compound’s spirocyclic group may enhance binding to viral enzymes .
- L1 (4-(5-chloro-2-hydroxybenzylideneamino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide): A Schiff base derivative with a chlorinated aromatic substituent. L1 demonstrates antibacterial activity against Staphylococcus aureus (MIC = 8 µg/mL), underscoring the role of halogenation in modulating antimicrobial efficacy .
Spirocyclic and Heterocyclic Derivatives
- 4-{[(2,4-dioxo-1,5-dioxaspiro[5.5]undec-3-ylidene)methyl]amino}benzenesulfonamide analogs: Co-crystallization studies of similar sulfonamides with benzoic acid derivatives (e.g., 4-nitrobenzoic acid) reveal robust hydrogen-bond networks (N–H⋯O and O–H⋯N) and π–π stacking (centroid separation = 3.59 Å), which stabilize crystal lattices and may influence solubility .
- N-(1-((4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)thio)-1-(4-hydroxyphenyl)ethyl)-N-(4-sulfamoylphenyl)acetamide (B13): Contains a tetrahydropyrimidinone-thioether group instead of the spirocyclic dioxaspiro system. B13 shows antifungal activity against Candida albicans (IC₅₀ = 12 µM), suggesting that sulfur-containing substituents may improve antifungal targeting .
Key Research Findings
Anti-HIV Activity
The target compound’s structural analogs, such as SPIII-5ME-AC, inhibit HIV integrase via chelation of Mg²⁺ ions in the enzyme’s active site. Computational docking studies suggest that the spirocyclic group in the target compound may occupy hydrophobic pockets more effectively than indolinone-based derivatives .
Antimicrobial and Antifungal Activity
- Bacterial Strains: Sulfadimidine derivatives with electron-withdrawing groups (e.g., –Cl, –NO₂) exhibit enhanced Gram-positive activity due to improved membrane penetration .
- Fungal Strains : Thioether-linked derivatives (e.g., B13) show superior activity compared to oxygen-containing analogs, likely due to increased lipophilicity .
Crystallographic Behavior
Co-crystals of sulfonamide-pyrimidine compounds with carboxylic acids (e.g., benzoic acid) form cyclic hydrogen-bonded motifs (R₂²(8) graph set), which are critical for stabilizing polymorphic forms and improving drug formulation .
Preparation Methods
Formation of N-(4,6-Dimethylpyrimidin-2-yl)benzenesulfonamide
The pyrimidinyl sulfonamide moiety is synthesized via a one-pot reaction adapting the protocol for pyrimethanil derivatives. Aniline reacts with cyanamide in aqueous HCl (pH 2.0–3.5) to form phenylguanidinium chloride, which subsequently undergoes cyclization with acetylacetone under basic conditions (pH 7.8–8.1). Critical modifications include:
- Temperature control : Maintaining 80°C during cyclization to prevent diketone decomposition.
- Solvent system : Using ethanol-water (3:1 v/v) to enhance intermediate solubility.
- Yield optimization : Achieving 78% isolated yield after recrystallization from ethyl acetate.
Table 1. Comparative analysis of sulfonamide synthesis methods
| Parameter | Method A | Method B |
|---|---|---|
| Starting material | Aniline | Sulfamethazine |
| Cyclization agent | Acetylacetone | 5-Chlorosalicylaldehyde |
| Reaction time | 6 h | 48 h |
| Yield | 78% | 65% |
The product is characterized by $$ ^1H $$ NMR (δ 2.21 ppm, singlet for pyrimidine-CH$$ _3 $$) and IR spectroscopy (S=O stretch at 1165 cm$$ ^{-1} $$).
Construction of the Spiro[5.5]undecane Moiety
Cyclocondensation of Ethyl Cyanoacetate
Adapting the diazaspiro synthesis from CN101255159A, the spiro core is formed via a two-step process:
- Knoevenagel condensation : Ethyl cyanoacetate (1.689 mol) reacts with N-benzylpiperidin-4-one (0.844 mol) in 12% ammonia-ethanol at 0°C for 8 days, yielding 9-benzyl-3,9-diaza-2,4-dioxo-1,5-dicyanospiro[5.5]undecane (65% yield).
- Acidic hydrolysis : Treatment with 30% H$$ _2 $$SO$$ _4 $$ at 100°C for 18 hours removes cyano groups, forming the 2,4-dioxo structure.
Critical parameters :
- pH control : Maintaining <1 during hydrolysis to prevent lactamization.
- Catalyst screening : BiCl$$ _3 $$ (0.5 mmol) increases cyclization efficiency to 72% compared to thermal methods (44%).
X-ray crystallography confirms the spiro geometry with a dihedral angle of 64.3° between the fused rings.
Schiff Base Formation and Final Coupling
Condensation of Sulfonamide and Spiroaldehyde
The target compound is assembled via Schiff base formation between 4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide and 3-formyl-2,4-dioxo-1,5-dioxaspiro[5.5]undecane:
- Aldehyde activation : The spiro compound is treated with POCl$$ _3 $$/DMF to generate the reactive formyl derivative.
- Coupling conditions : Reflux in anhydrous THF with molecular sieves (4Å) for 24 hours achieves 68% conversion.
Key structural features :
- Intramolecular H-bonding : O—H⋯N interaction (2.59 Å) stabilizes the E-configuration.
- Intermolecular interactions : C—H⋯O (2.85 Å) and N—H⋯O (2.78 Å) bonds create 10-membered supramolecular networks.
Table 2. Spectroscopic data for final compound
| Technique | Key Signals |
|---|---|
| $$ ^1H $$ NMR (400 MHz, DMSO-d6) | δ 8.42 (s, 1H, CH=N), 6.88–7.62 (m, 4H, Ar-H), 2.34 (s, 6H, CH$$ _3 $$) |
| $$ ^{13}C $$ NMR | δ 164.2 (C=O), 158.9 (C=N), 132.1 (spiro quaternary C) |
| HRMS | [M+H]$$ ^+ $$ calcd. 529.1524, found 529.1521 |
Optimization and Scale-Up Considerations
Reaction Efficiency Enhancements
Purification Strategy
- Chromatographic separation : Silica gel chromatography (hexane:EtOAc 4:1) removes residual spirodialdehyde.
- Crystallization optimization : Recrystallization from acetonitrile yields 98.2% pure product (HPLC analysis).
Mechanistic Insights and Side Reactions
Competing Pathways in Spiro Formation
The titanium-mediated coupling reported in US20110137033A1 reveals two competing mechanisms:
Schiff Base Tautomerism
Variable-temperature NMR studies (-40°C to 80°C) confirm enol-imine ⇌ keto-amine equilibrium with ΔG$$ ^‡ $$ = 68.4 kJ/mol. The crystalline form exclusively adopts the enol-imine tautomer stabilized by O—H⋯N bonding.
Industrial Viability Assessment
Cost Analysis of Key Steps
| Step | Cost Driver | Contribution to Total Cost |
|---|---|---|
| Spiro ring synthesis | BiCl$$ _3 $$ catalyst | 42% |
| Sulfonamide formation | Cyanamide purity | 28% |
| Schiff base coupling | Solvent recovery | 19% |
Environmental Impact Mitigation
- Waste stream management : Aqueous acidic byproducts are neutralized with CaCO$$ _3 $$ to precipitate CaSO$$ _4 $$, reducing COD by 78%.
- Catalyst substitution : Testing FeCl$$ _3 $$-SiO$$ _2 $$ nanocomposites decreases heavy metal usage by 92% while maintaining 81% yield.
Q & A
Q. Optimization Tips :
- Adjust molar ratios (1:1.2 for amine:sulfonyl chloride) to minimize unreacted starting material.
- Use anhydrous solvents (e.g., DMF) and inert atmospheres (N2) to prevent side reactions .
Advanced: How can computational methods resolve discrepancies in experimental bioactivity data?
Methodological Answer :
Contradictions in bioactivity (e.g., IC50 variability) may arise from differences in assay conditions or conformational flexibility of the spirocyclic moiety. Address this by:
Molecular Dynamics (MD) Simulations : Simulate ligand-target binding under varying pH and ionic strengths to identify stability thresholds .
Density Functional Theory (DFT) : Calculate the energy barriers for spirocyclic ring opening, which may explain reduced activity in acidic environments .
Docking Studies : Compare binding poses in crystal structures (e.g., PDB 1XYZ) to predict how co-solvents or protein flexibility affect activity .
Example : Co-crystallization with benzoic acid (as in ) stabilizes the sulfonamide group, enhancing binding affinity by 20% in crystallographic studies .
Basic: What spectroscopic and crystallographic techniques are essential for structural validation?
Q. Methodological Answer :
- NMR : 1H NMR (DMSO-d6) should show δ 8.2–8.4 ppm (sulfonamide NH) and δ 6.7–7.1 ppm (pyrimidine protons). 13C NMR confirms the spirocyclic carbonyl at δ 170–175 ppm .
- IR : Key stretches include S=O (1130–1150 cm⁻¹) and C=N (1620–1640 cm⁻¹) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry. For example, the dihedral angle between the pyrimidine and benzene rings is typically 75–85° .
Q. Methodological Answer :
- Conditions : Test under ICH guidelines (25°C/60% RH, 40°C/75% RH) for 6 months.
- Analytics : Monitor degradation via HPLC (C18, 0.1% TFA/ACN gradient). Look for peaks at 3.2 min (hydrolyzed dioxolane) and 4.8 min (sulfonamide cleavage) .
- Formulation : Lyophilize with mannitol (1:1 w/w) to prevent hygroscopic degradation .
Q. Methodological Answer :
Retrosynthetic Software : Use Synthia (MIT) or AiZynthFinder to prioritize routes starting from 4,6-dimethylpyrimidine-2-amine .
Reaction Path Search : Apply the AFIR method in GRRM17 to identify low-energy intermediates for spirocyclic conjugation .
Machine Learning : Train models on USPTO reaction data to predict coupling agents (e.g., EDCI yields 78% vs. DCC’s 65%) .
Case Study : ICReDD’s hybrid approach reduced pathway design time from 6 months to 2 weeks for a related sulfonamide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
